molecular formula C7H10N2O6 B12823528 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione

4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione

Cat. No.: B12823528
M. Wt: 218.16 g/mol
InChI Key: VEHCJAZHAZFYQN-WITFEUSKSA-N
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Description

4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is a heterocyclic compound with the molecular formula C7H10N2O6 This compound is known for its unique structure, which includes a tetrahydroxybutyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione typically involves the reaction of 2-ethoxyacrylamide with D-glucosamine under weak acidic conditions to form an intermediate. This intermediate is then treated with a base to yield the desired compound . The reaction conditions are carefully controlled to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism . This inhibition can lead to alterations in cellular signaling pathways, affecting processes such as cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazole-2,5-dione is unique due to its specific stereochemistry and the presence of both an imidazole ring and a tetrahydroxybutyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H10N2O6

Molecular Weight

218.16 g/mol

IUPAC Name

5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]imidazole-2,4-dione

InChI

InChI=1S/C7H10N2O6/c10-1-2(11)4(12)5(13)3-6(14)9-7(15)8-3/h2,4-5,10-13H,1H2,(H,9,14,15)/t2-,4-,5-/m1/s1

InChI Key

VEHCJAZHAZFYQN-WITFEUSKSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C1=NC(=O)NC1=O)O)O)O)O

Canonical SMILES

C(C(C(C(C1=NC(=O)NC1=O)O)O)O)O

Origin of Product

United States

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